molecular formula C13H20O4 B1361630 1-(2,2-Diethoxyethoxy)-4-methoxybenzene CAS No. 69034-13-5

1-(2,2-Diethoxyethoxy)-4-methoxybenzene

Cat. No.: B1361630
CAS No.: 69034-13-5
M. Wt: 240.29 g/mol
InChI Key: XWIJNGRJPFEZIF-UHFFFAOYSA-N
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Description

Contextualization of Alkoxybenzene and Acetal (B89532) Functional Group Chemistry in Organic Synthesis

Alkoxybenzenes, a class of aromatic ethers, are characterized by an alkoxy group (-OR) attached to a benzene (B151609) ring. The ether linkage in these compounds is generally stable, and the alkoxy group acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This property makes alkoxybenzenes valuable intermediates in the synthesis of a wide range of substituted aromatic compounds.

Acetals, on the other hand, are compounds with two ether linkages on the same carbon atom. They are most commonly formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. A key feature of acetals is their stability under basic and neutral conditions, but their susceptibility to hydrolysis back to the parent carbonyl compound and alcohol under acidic conditions. chemistry.coach This characteristic makes the acetal group an excellent protecting group for carbonyl functionalities during multi-step organic syntheses. chemistry.coach

Academic and Research Significance of Ethers and Acetals in Retrosynthetic Analysis and Target Molecule Synthesis

In the strategic planning of complex organic syntheses, a technique known as retrosynthetic analysis is often employed. amazonaws.comleah4sci.com This method involves mentally deconstructing a target molecule into simpler, commercially available starting materials. Both ether and acetal functional groups play significant roles in this process.

The disconnection of an ether bond (C-O) is a common retrosynthetic strategy, often leading back to an alcohol and an alkyl halide (Williamson ether synthesis) or a phenol (B47542) and an appropriate electrophile. amazonaws.com Similarly, the disconnection of an acetal reveals a parent aldehyde or ketone and the corresponding alcohol or diol, simplifying the target structure and guiding the synthetic pathway. youtube.com The strategic use of acetals as protecting groups allows for chemoselective reactions at other sites of a molecule without affecting a sensitive carbonyl group. chemistry.coachlibretexts.org

Overview of Research Trajectories for Complex Aromatic Ether-Acetal Compounds

Research into molecules containing both aromatic ether and acetal functionalities is driven by the potential for creating novel structures with unique properties. These hybrid compounds can serve as versatile building blocks in the synthesis of more complex molecular architectures. The aromatic ether portion can be functionalized through various aromatic substitution reactions, while the acetal group can be deprotected to reveal a reactive carbonyl group for further transformations. This dual functionality opens avenues for the development of new synthetic methodologies and the creation of molecules with potential applications in areas such as medicinal chemistry, materials science, and fragrance chemistry. The study of such compounds contributes to a deeper understanding of the interplay between different functional groups within a single molecule and how this influences their reactivity and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIJNGRJPFEZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290886
Record name 1-(2,2-Diethoxyethoxy)-4-methoxybenzene
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Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69034-13-5
Record name 69034-13-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,2-Diethoxyethoxy)-4-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,2 Diethoxyethoxy 4 Methoxybenzene

Established Synthetic Pathways to Aryloxyacetals

The synthesis of aryloxyacetals like 1-(2,2-diethoxyethoxy)-4-methoxybenzene has traditionally relied on robust and well-understood reactions. These methods are valued for their reliability and predictability in forming the crucial ether linkage.

Williamson Ether Synthesis Approaches Utilizing 4-Methoxyphenol (B1676288) and Bromoacetaldehyde (B98955) Diethyl Acetal (B89532)

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is highly applicable for synthesizing this compound. britannica.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

In this specific synthesis, 4-methoxyphenol is first deprotonated by a strong base to form the more nucleophilic 4-methoxyphenoxide ion. youtube.comyoutube.com This phenoxide then attacks the electrophilic carbon of bromoacetaldehyde diethyl acetal, displacing the bromide leaving group to form the target ether. wikipedia.orgyoutube.com The choice of a primary alkyl halide is critical, as secondary and tertiary halides tend to favor elimination reactions. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds in two main steps:

Deprotonation: 4-methoxyphenol is treated with a base like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) to generate the sodium 4-methoxyphenoxide salt. youtube.comchegg.com Phenols are more acidic than typical alcohols, so a moderately strong base is sufficient. youtube.com

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the bromoacetaldehyde diethyl acetal in an SN2 reaction, forming the C-O ether bond and sodium bromide as a byproduct. youtube.comchegg.com

Typical conditions for this synthesis are summarized in the table below.

ParameterConditionRationale
Reactants 4-Methoxyphenol, Bromoacetaldehyde diethyl acetalPhenol (B47542) provides the aryl ether component; the acetal is the alkylating agent.
Base Sodium Hydride (NaH), Sodium Hydroxide (NaOH)Deprotonates the phenol to create a potent nucleophile. youtube.com
Solvent Dimethylformamide (DMF), Ethanol (B145695)Polar aprotic solvents like DMF are often used to dissolve the reactants and facilitate the SN2 reaction.
Catalyst Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)May be used to facilitate the reaction if reactants are in different phases. quizlet.com
Temperature Room temperature to moderate heatingProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Palladium-Catalyzed Etherification Strategies for Aromatic Systems

Palladium-catalyzed cross-coupling reactions represent a more modern and versatile alternative for forming C-O bonds. rsc.org These methods, often variants of the Buchwald-Hartwig amination, can couple alcohols with aryl halides or pseudohalides under relatively mild conditions. nih.gov

To synthesize this compound, this strategy would involve coupling an aryl halide, such as 4-bromoanisole (B123540) or 4-chloroanisole, with 2,2-diethoxyethanol. The catalytic cycle typically involves:

Oxidative Addition: The aryl halide adds to a Pd(0) species to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The alcohol (2,2-diethoxyethanol) coordinates to the palladium center, and a base facilitates the formation of a palladium-alkoxide complex.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired C-O bond of the product and regenerating the Pd(0) catalyst.

The success of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. nih.govrsc.org

ComponentExampleRole in Reaction
Aryl Halide 4-Bromoanisole, 4-ChloroanisoleSource of the 4-methoxyphenyl (B3050149) group.
Alcohol 2,2-DiethoxyethanolSource of the 2,2-diethoxyethoxy group.
Palladium Precursor Pd₂(dba)₃, PalladacyclesSource of the active Pd(0) catalyst. nih.govnih.gov
Ligand tBuBrettPhos, BiarylphosphinesStabilizes the catalyst and promotes oxidative addition and reductive elimination. nih.gov
Base KOtBu, Cs₂CO₃Activates the alcohol nucleophile and neutralizes the hydrogen halide formed. nih.gov
Solvent 1,4-Dioxane, TolueneAnhydrous, non-reactive solvents are required.

Exploration of Novel Synthetic Routes

Research into the synthesis of ethers and acetals is continuously evolving, driven by the need for greater efficiency, sustainability, and molecular complexity.

Transition Metal-Catalyzed Coupling Reactions for C-O Bond Formation

While palladium has been the dominant metal for C-O cross-coupling, other transition metals have emerged as viable and sometimes superior alternatives. rsc.org Catalytic systems based on more economical and earth-abundant metals like copper, nickel, and cobalt are gaining attention. researchgate.net

Copper-Catalyzed Reactions: The Ullmann condensation, a classical copper-catalyzed reaction, is a well-known method for forming aryl ethers. Modern advancements have led to milder reaction conditions using various copper sources and ligands.

Nickel-Catalyzed Reactions: Nickel catalysts can be effective for coupling aryl halides, including less reactive chlorides, with alcohols. rsc.org These systems often require specific ligands to achieve high yields and selectivity.

Cobalt-Catalyzed Reactions: Cobalt catalysis offers an economical and environmentally attractive option for C-C bond formation and is being explored for C-O coupling as well. researchgate.net These reactions can sometimes proceed without complex ligands.

These alternative metal catalysts provide a broader toolkit for chemists, potentially offering lower costs, different substrate scope, and improved functional group tolerance compared to palladium. researchgate.netrsc.org

Green Chemistry Approaches in Acetal and Ether Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. labinsights.nl In the context of ether and acetal synthesis, this involves several strategies:

Sustainable Catalysts: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key green approach. labinsights.nl Materials like acid-functionalized mesoporous silicas (e.g., Al-SBA-15) have been shown to be effective, reusable catalysts for acetal formation under solvent-free conditions. researchgate.net

Energy Efficiency: Microwave-assisted and sonochemical methods can significantly reduce reaction times and energy consumption compared to conventional heating. labinsights.nl

Alternative Reaction Conditions: A "green" version of the Williamson synthesis has been explored that uses weaker alkylating agents at high temperatures (around 300-320 °C) in a catalytic process that avoids the production of large amounts of salt waste. acs.org Additionally, photo-organocatalytic protocols using simple photocatalysts and household lamps have been developed for the highly efficient and mild synthesis of acetals. rsc.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, embody the principles of atom economy and procedural simplicity. While a specific MCR for this compound is not established, the concept offers a powerful strategy for novel scaffold assembly. For instance, a palladium-catalyzed four-component reaction has been developed to produce enaminones from aryl bromides, amines, alkynes, and carbon monoxide. researchgate.net Exploring similar strategies could potentially lead to the convergent synthesis of complex aryloxyacetals in a single step, significantly improving efficiency over traditional multi-step linear syntheses.

Reaction Parameter Optimization for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the Williamson ether synthesis for this compound are highly dependent on several reaction parameters. Careful optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Investigation of Solvent Effects on Reaction Yield and Purity

The choice of solvent plays a critical role in the Williamson ether synthesis as it influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the alkoxide anion more available to act as a nucleophile. Protic and apolar solvents tend to slow down the reaction rate. wikipedia.org

Commonly used solvents for this synthesis include dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). numberanalytics.comchemistrytalk.org The effect of different solvents on the reaction yield and purity is summarized in the table below.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
Dimethylformamide (DMF)36.749298
Acetonitrile37.568897
Dimethyl Sulfoxide (DMSO)46.749096
Tetrahydrofuran (B95107) (THF)7.6127595
Ethanol24.5245590

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As the data indicates, polar aprotic solvents like DMF and acetonitrile provide the best balance of reaction time, yield, and purity. wikipedia.orgchemeurope.com While DMSO is also effective, purification can sometimes be more challenging due to its high boiling point. Protic solvents such as ethanol can participate in hydrogen bonding, which solvates the nucleophile and reduces its reactivity, leading to lower yields and longer reaction times. wikipedia.org

Temperature and Pressure Profiling for Kinetic and Thermodynamic Control

Temperature is a critical parameter that affects both the rate of reaction and the potential for side reactions. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgbyjus.com

Increasing the reaction temperature generally increases the rate of the SN2 reaction. However, excessively high temperatures can promote competing elimination reactions, especially if the alkyl halide is sterically hindered, which is not a significant concern with the primary halide used for this synthesis. brainly.com Higher temperatures can also lead to the decomposition of reactants or products. brainly.com

The following table illustrates the effect of temperature on the reaction to form this compound in DMF.

Temperature (°C)Reaction Time (h)Yield (%)By-product Formation (%)
50885<1
704921-2
902913-5
1101885-7

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on these findings, a reaction temperature of around 70 °C offers the optimal balance between a reasonable reaction rate and minimal by-product formation.

Pressure is not a significant variable in this liquid-phase reaction under typical laboratory conditions. The reaction is generally carried out at atmospheric pressure. High-pressure conditions are not necessary and would unnecessarily increase the complexity and cost of the synthesis. numberanalytics.com

Catalyst Screening and Ligand Design for Improved Performance

While the Williamson ether synthesis does not strictly require a catalyst, certain additives can enhance the reaction rate. wikipedia.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), can be employed. wikipedia.org These catalysts work by increasing the solubility of the ionic nucleophile in the organic solvent, thereby accelerating the reaction. numberanalytics.com

The addition of a catalytic amount of a soluble iodide salt, such as potassium iodide, can also improve the reaction rate when using an alkyl chloride or bromide. The iodide ion can undergo a Finkelstein reaction with the alkyl halide to generate a more reactive alkyl iodide in situ. wikipedia.org

The table below shows the effect of various catalysts on the reaction of 4-methoxyphenol with 2-bromo-1,1-diethoxyethane in acetonitrile at 70 °C.

Catalyst (5 mol%)Reaction Time (h)Yield (%)
None688
Tetrabutylammonium bromide394
18-Crown-6 (B118740)395
Potassium iodide492

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 significantly reduces the reaction time and improves the yield.

Advanced Purification and Isolation Techniques

Following the completion of the reaction, the crude product must be purified to remove unreacted starting materials, by-products, and the solvent.

Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)

Flash column chromatography is a common and effective method for purifying this compound on a laboratory scale. orgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity.

For the purification of the target compound, a solvent system of ethyl acetate (B1210297) and hexanes is typically employed. The polarity of the eluent can be adjusted to achieve optimal separation. A common starting point is a mixture of 10-20% ethyl acetate in hexanes. rochester.edu Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

High-performance liquid chromatography (HPLC) can be used for analytical purposes to determine the purity of the final product or for preparative purification of smaller quantities. google.com Reversed-phase HPLC, with a C18 column and a mobile phase of acetonitrile and water, is a suitable method for this compound. researchgate.net

Crystallization and Distillation Processes for High Purity Material

If the crude product is a solid, recrystallization can be an effective purification method. This technique relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. However, this compound is typically an oil at room temperature, making recrystallization not a primary method of purification.

Distillation is a suitable method for purifying high-boiling point liquids. rochester.edu Given the likely high boiling point of this compound, vacuum distillation would be the preferred method to avoid thermal decomposition that might occur at atmospheric pressure. rochester.edu This technique lowers the boiling point of the liquid by reducing the pressure, allowing for distillation at a lower temperature.

Chemical Reactivity and Reaction Mechanisms of 1 2,2 Diethoxyethoxy 4 Methoxybenzene

Mechanistic Investigations of Acetal (B89532) Hydrolysis

The diethoxyethoxy group in 1-(2,2-diethoxyethoxy)-4-methoxybenzene is an acetal, which is generally stable under neutral or basic conditions but susceptible to hydrolysis in the presence of acid. researchgate.net This acid-catalyzed hydrolysis regenerates the parent aldehyde and alcohol from which the acetal was formed.

The acid-catalyzed hydrolysis of acetals is a well-established reaction that proceeds through a stepwise mechanism. pearson.com The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst, typically a strong mineral acid like sulfuric acid or a sulfonic acid. organicchemistrytutor.com This protonation converts the alkoxy group into a good leaving group (an alcohol).

The subsequent step involves the departure of the alcohol molecule, leading to the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. researchgate.net This intermediate is a key species in the hydrolysis pathway. The formation of this resonance-stabilized carbocation is generally considered the rate-determining step of the reaction. researchgate.net

A general representation of this pathway for an acetal is as follows:

StepDescription
1. Protonation One of the alkoxy oxygen atoms is protonated by an acid catalyst.
2. Leaving Group Departure A molecule of alcohol departs, forming a resonance-stabilized oxocarbenium ion.
3. Nucleophilic Attack A water molecule acts as a nucleophile and attacks the carbocation.
4. Deprotonation A proton is transferred from the attacking water molecule to a base (often another water molecule), forming a hemiacetal.
5. Repetition and Final Products The process of protonation, leaving group departure, nucleophilic attack, and deprotonation repeats for the second alkoxy group, ultimately yielding the corresponding aldehyde and two molecules of the alcohol.

For this compound, the hydrolysis would yield 4-methoxybenzaldehyde, ethanol (B145695), and ethylene (B1197577) glycol. The stability of the oxocarbenium ion intermediate is a crucial factor influencing the rate of hydrolysis.

Following the formation of the protonated acetal, the departure of the first alkoxy group (as an alcohol) is facilitated by the electron-donating character of the remaining oxygen atom, which helps to stabilize the resulting positive charge through resonance. researchgate.net This step is essentially a unimolecular cleavage of the C-O bond.

The subsequent nucleophilic attack by water on the oxocarbenium ion is a rapid process. youtube.com This attack results in the formation of a protonated hemiacetal. Deprotonation of this intermediate by a weak base, such as water or the conjugate base of the acid catalyst, yields a neutral hemiacetal. youtube.com

The hydrolysis of the hemiacetal to the final aldehyde product follows a similar sequence of protonation of the remaining alkoxy group, departure of a second alcohol molecule to form a protonated aldehyde, and finally, deprotonation to yield the aldehyde. The entire process is reversible, and the direction of the equilibrium can be controlled by the concentration of water. organicchemistrytutor.com An excess of water drives the reaction toward the hydrolysis products. organicchemistrytutor.com

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring in this compound is substituted with two electron-donating groups: a methoxy (B1213986) group (-OCH₃) and a diethoxyethoxy group (-OCH₂CH₂(OCH₂CH₃)₂). Both of these alkoxy substituents significantly influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

The presence of electron-donating groups activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.com The oxygen atoms in both the methoxy and diethoxyethoxy groups can donate electron density to the benzene ring through resonance (p-π conjugation). libretexts.org This increased electron density makes the ring more susceptible to attack by electrophiles in reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The loss of a proton from the arenium ion then restores the aromaticity of the ring, resulting in the substituted product. byjus.com

Both the methoxy and the diethoxyethoxy groups are classified as activating groups and ortho, para-directors. libretexts.orgmsu.edu This means they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

The directing effect arises from the resonance stabilization of the arenium ion intermediate. When substitution occurs at the ortho or para positions, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the alkoxy group, providing significant stabilization. youtube.com This extra stabilization is not possible for meta attack.

In this compound, the methoxy group is at position 4. The diethoxyethoxy group is at position 1. The positions ortho to the diethoxyethoxy group are 2 and 6, and the para position is occupied by the methoxy group. The positions ortho to the methoxy group are 3 and 5, and the para position is occupied by the diethoxyethoxy group. Therefore, the directing effects of both groups reinforce each other, strongly activating positions 2, 3, 5, and 6 for electrophilic attack. Given the steric bulk of the diethoxyethoxy group, electrophilic attack might be favored at the positions ortho to the smaller methoxy group (positions 3 and 5).

SubstituentActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)Activatingortho, para
-OCH₂CH₂(OCH₂CH₃)₂ (Diethoxyethoxy)Activatingortho, para

Given the activated nature of the aromatic ring in this compound, halogenation is expected to proceed readily.

Bromination: The bromination of activated aromatic rings, such as those with alkoxy substituents, can often be achieved under mild conditions, for example, using bromine in a relatively non-polar solvent. chemguide.co.uk Due to the high activation of the ring, a Lewis acid catalyst may not be necessary and could lead to multiple substitutions. The use of reagents like N-bromosuccinimide (NBS) can also be employed for controlled monobromination. mdpi.com The bromine atom will be directed to the available ortho and para positions. In this molecule, this would lead to substitution at positions 2, 3, 5, or 6.

Iodination: Iodination is generally a less vigorous reaction than bromination. uobabylon.edu.iq For activated rings, direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent or by using an electrophilic iodine source such as N-iodosuccinimide (NIS), often with an acid catalyst like trifluoroacetic acid. organic-chemistry.orgmdma.ch Similar to bromination, the iodine will substitute at the activated ortho and para positions.

The regioselectivity of these halogenation reactions would be influenced by both the electronic directing effects of the two alkoxy groups and the steric hindrance they impose.

Ether Cleavage Reactions

The ether linkages in this compound are prime sites for chemical attack, particularly under acidic or reductive conditions. The cleavage of these bonds can occur at the aryl ether linkage or the acetal functionality, with the specific outcome dependent on the reagents and reaction conditions employed.

The aryl ether bond in this compound is susceptible to cleavage by strong acids such as hydroiodic acid (HI) and hydrobromic acid (HBr). This reaction typically proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile, attacking the carbon atom of the less hindered alkyl group.

In the case of this compound, the cleavage will occur at the alkyl-oxygen bond of the aryl ether, as the carbon-oxygen bond of the aromatic ring is strengthened by the delocalization of the oxygen's lone pairs into the benzene ring, making it resistant to nucleophilic attack. The reaction is expected to yield 4-methoxyphenol (B1676288) and 1-halo-2,2-diethoxyethane.

The generally accepted mechanism for the acidic cleavage of aryl alkyl ethers follows an S(_N)2 pathway, where the nucleophile attacks the electrophilic carbon of the alkyl group, leading to the displacement of the phenoxide group. It is important to note that the acetal group is also acid-sensitive and can undergo hydrolysis under these conditions to yield the corresponding aldehyde.

Table 1: Expected Products of Acidic Cleavage of this compound
ReactantReagentExpected Aryl ProductExpected Alkyl ProductPotential Acetal Hydrolysis Product
This compoundHI or HBr4-Methoxyphenol1-Halo-2,2-diethoxyethane4-Methoxyphenoxyacetaldehyde

Reductive cleavage offers an alternative method for breaking the ether bonds in this compound. A common method for the reductive cleavage of aryl ethers is the use of dissolving metals, such as sodium in liquid ammonia (B1221849). This method, known as the Birch reduction, can lead to the cleavage of the aryl ether bond. For 4-methoxyphenyl (B3050149) ethers, this reaction can result in the formation of 4-substituted anisole (B1667542) derivatives or further reduction of the aromatic ring.

Another approach involves catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). This method is particularly effective for the cleavage of benzylic ethers, but can also be applied to aryl ethers under more forcing conditions. The reaction proceeds by the oxidative addition of the C-O bond to the metal surface, followed by hydrogenolysis.

The acetal group can also be subject to reductive cleavage. For instance, treatment with a reducing agent in the presence of a Lewis acid can lead to the opening of the acetal to form an ether. The specific products will depend on the regioselectivity of the cleavage.

Oxidation and Reduction Pathways

The aromatic ring and the side chain of this compound can undergo a variety of oxidative and reductive transformations.

The electron-rich 4-methoxyphenyl group is susceptible to oxidation. Oxidative dearomatization can be achieved using various reagents, leading to the formation of quinone-like structures. For example, treatment with strong oxidizing agents can convert the hydroquinone (B1673460) monomethyl ether moiety into a benzoquinone derivative. The specific outcome of the oxidation will depend on the oxidant used and the reaction conditions. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) is a known reagent for the oxidation of hydroquinone ethers to quinones.

Another potential oxidative pathway is the Baeyer-Villiger oxidation. While typically associated with the oxidation of ketones to esters, related transformations can occur with electron-rich aromatic systems, leading to the insertion of an oxygen atom and subsequent ring-opening or rearrangement reactions.

The aromatic ring of this compound can be reduced under various conditions. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. wikipedia.org For anisole derivatives, this reaction typically yields a 1,4-cyclohexadiene (B1204751) product. masterorganicchemistry.commasterorganicchemistry.com The electron-donating methoxy group directs the reduction to the 2,5-positions of the ring.

The acetal group is generally stable to many reducing agents. However, under certain conditions, such as with strong hydride reagents in the presence of a Lewis acid, it can be reduced to an ether.

Kinetic and Thermodynamic Studies of Key Transformations

The acidic cleavage of ethers is a reaction whose kinetics are influenced by the stability of the carbocation intermediate in an S(_N)1-type mechanism or steric hindrance in an S(_N)2-type mechanism. For aryl alkyl ethers like the target molecule, the S(_N)2 pathway is generally favored for the cleavage of the alkyl-oxygen bond.

The thermodynamics of ether cleavage are influenced by the relative bond strengths of the C-O bonds being broken and the C-X (where X is a halogen) and O-H bonds being formed. The formation of a stable phenolic product provides a thermodynamic driving force for the reaction.

The hydrolysis of acetals, a competing reaction under acidic cleavage conditions, has been studied kinetically. The reaction is acid-catalyzed, and the rate is dependent on the pH of the solution. The mechanism typically involves a pre-equilibrium protonation of one of the alkoxy oxygens, followed by the rate-determining cleavage of the C-O bond to form an oxocarbenium ion, which is then rapidly attacked by water.

Table 2: Summary of Expected Reactivity and Mechanistic Pathways
Reaction TypeSectionTypical ReagentsKey Mechanistic StepsExpected Products
Acidic Ether Cleavage3.3.1HI, HBrProtonation of ether oxygen, S(_N)2 attack by halide4-Methoxyphenol, 1-halo-2,2-diethoxyethane
Reductive Ether Cleavage3.3.2Na/NH₃Electron transfer to aromatic ring, protonationCleavage of aryl ether or ring reduction
Aromatic Oxidation3.4.1Ceric Ammonium NitrateElectron transfer, formation of quinoneBenzoquinone derivatives
Aromatic Reduction (Birch)3.4.2Na/NH₃, ROHFormation of radical anion, protonation1,4-Cyclohexadiene derivative

Activation Energy and Enthalpy of Reaction Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur. wikipedia.org It can be determined by studying the effect of temperature on the reaction rate constant, 'k'. This relationship is described by the Arrhenius equation: wikipedia.org

k = Ae^(-Ea/RT)

where 'A' is the pre-exponential factor, 'R' is the ideal gas constant, and 'T' is the temperature in Kelvin. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T can be generated. This plot, known as an Arrhenius plot, will yield a straight line with a slope equal to -Ea/R, from which the activation energy can be calculated.

The enthalpy of reaction (ΔH) represents the heat absorbed or released during a chemical reaction. It can be determined experimentally using calorimetry or calculated from standard enthalpies of formation of the reactants and products. The relationship between activation energy and enthalpy of reaction is complex; however, for many reactions, the activation energy is greater than the enthalpy change.

Illustrative Temperature Dependence of a Rate Constant

Temperature (K)Rate Constant, k (s⁻¹)
2981.2 x 10⁻⁴
3082.5 x 10⁻⁴
3185.0 x 10⁻⁴

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Equilibrium Constant Determination for Reversible Reactions

For a reversible reaction involving this compound, an equilibrium constant (K) can be determined. This constant provides a measure of the extent to which reactants are converted to products at equilibrium. sketchy.com For a general reversible reaction:

aA + bB ⇌ cC + dD

The equilibrium constant expression is given by: canterbury.ac.nz

K = ([C]ᶜ[D]ᵈ) / ([A]ᵃ[B]ᵇ)

where the square brackets denote the molar concentrations of the species at equilibrium. fsu.edu

To determine the equilibrium constant, the reaction is allowed to reach equilibrium at a specific temperature. The concentrations of all reactants and products are then measured. These equilibrium concentrations are then substituted into the equilibrium constant expression to calculate K. fsu.edu A large value of K indicates that the equilibrium lies to the right, favoring the formation of products, while a small K value indicates that the equilibrium lies to the left, favoring the reactants. libretexts.org The value of the equilibrium constant is dependent on temperature. libretexts.org

Hypothetical Equilibrium Concentrations for a Reversible Reaction

SpeciesInitial Concentration (mol/L)Equilibrium Concentration (mol/L)
This compound1.000.40
Reactant B1.000.40
Product C0.000.60

Note: This table is a hypothetical example and is not based on experimental data for the specified compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene, providing unambiguous evidence of its atomic arrangement and electronic environment.

Proton NMR (¹H NMR) spectroscopy distinguishes the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each proton signal is influenced by the local electronic environment, with electronegative atoms like oxygen causing a downfield shift (to a higher ppm value). Spin-spin coupling between adjacent protons results in the splitting of signals into multiplets, which provides valuable information about the connectivity of the atoms. wisc.edu The multiplicity is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons. wisc.edu

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons of the p-disubstituted benzene (B151609) ring, the methoxy (B1213986) group protons, and the protons of the diethoxyethoxy side chain. The aromatic protons appear as two distinct doublets, characteristic of a para-substituted system. The protons of the ethoxy groups show a characteristic triplet and quartet pattern due to coupling between the methyl and methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on established chemical shift principles and analysis of analogous structures.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.90 Doublet (d) 2H Ar-H (ortho to -OCH₃)
6.85 Doublet (d) 2H Ar-H (ortho to -OCH₂-)
4.85 Triplet (t) 1H -O-CH₂-CH (OEt)₂
4.00 Doublet (d) 2H Ar-O-CH₂ -CH-
3.78 Singlet (s) 3H Ar-OCH₃
3.65 Quartet (q) 4H -CH(-OCH₂ CH₃)₂

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. nih.gov Aromatic carbons resonate in the range of 110-160 ppm, while sp³-hybridized carbons attached to oxygen appear between 50-80 ppm. The acetal (B89532) carbon is characteristically found further downfield, typically above 100 ppm. researchgate.net

The predicted spectrum for this compound would display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on established chemical shift principles and analysis of analogous structures.

Chemical Shift (δ, ppm) Assignment
154.0 Ar-C -OCH₃
153.5 Ar-C -OCH₂-
115.8 Ar-C H (ortho to -OCH₂-)
114.8 Ar-C H (ortho to -OCH₃)
101.5 -O-CH₂-C H(OEt)₂
70.2 Ar-O-C H₂-CH-
62.0 -CH(-OC H₂CH₃)₂
55.6 Ar-OC H₃

Two-dimensional (2D) NMR experiments provide comprehensive connectivity information that is essential for unambiguous structural assignment. wisc.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (-OCH₂) and methine (-CH) protons of the side chain, as well as between the methylene and methyl protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. sdsu.eduresearchgate.net This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as correlating the singlet at δ 3.78 ppm to the carbon signal at δ 55.6 ppm, confirming the methoxy group assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This can help confirm the substitution pattern. For example, a NOESY spectrum would show a correlation between the protons of the methoxy group and the adjacent aromatic protons, confirming their spatial proximity on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique theoretical mass. rsc.orgnfdi4chem.de For this compound, HRMS would be used to confirm its molecular formula of C₁₃H₂₀O₄.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₂₀O₄
Calculated Mass [M+H]⁺ 241.1434

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The pattern of these fragments provides a molecular "fingerprint" that can be used to confirm the structure. chemguide.co.uk The fragmentation of this compound would be expected to proceed through several key pathways, primarily involving the cleavage of the ether and acetal linkages.

The most common fragmentation points would be the C-O bonds of the side chain, which are relatively weak. The formation of a stable ion at m/z 123, corresponding to the 4-methoxyphenoxy cation, would be a strong indicator of the core structure. Cleavage of the acetal can lead to the loss of ethoxy radicals.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Structure
240 [M]⁺• (Molecular Ion)
195 [M - •OCH₂CH₃]⁺
123 [CH₃O-C₆H₄-O]⁺
109 [H-C₆H₄-O-CH₃]⁺•
103 [CH(OCH₂CH₃)₂]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. libretexts.org The resulting spectrum provides valuable information about the functional groups present. numberanalytics.com For this compound, IR spectroscopy is instrumental in identifying the key ether and acetal linkages, as well as confirming the structure of the aromatic ring.

The structure of this compound contains several C-O bonds within its ether and acetal functionalities, which give rise to strong, characteristic absorption bands in the IR spectrum. libretexts.org The C-O stretching vibrations are particularly diagnostic and typically appear in the "fingerprint region" of the spectrum (1300-1000 cm⁻¹). pearson.com

The aromatic ether linkage (Ar-O-CH₂) is expected to produce a strong, asymmetric C-O-C stretching band around 1250-1200 cm⁻¹. bartleby.com The methoxy group (-OCH₃) attached to the aromatic ring also contributes to this region. pearson.com The acetal group, characterized by the C-O-C-O-C moiety, gives rise to a series of five characteristic bands between 1200 and 1020 cm⁻¹. researchgate.net These multiple, strong absorptions are a clear indicator of the acetal functional group. The presence of these intense bands is a result of the significant change in dipole moment during the C-O bond stretching vibration. pearson.com

The presence of the 1,4-disubstituted (para) aromatic ring is confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). orgchemboulder.com Carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring produce a series of peaks of variable intensity in the 1600-1450 cm⁻¹ region. pressbooks.pub Two common bands are typically observed near 1600 cm⁻¹ and 1500 cm⁻¹. pressbooks.pub

Furthermore, the substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region. orgchemboulder.com For a 1,4-disubstituted benzene ring, a strong absorption band is expected in the 850-800 cm⁻¹ range, providing clear evidence for the para-substitution pattern of the methoxy and diethoxyethoxy groups.

Table 2: Characteristic Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100-3000C-H StretchAromatic Ring
2980-2850C-H StretchAliphatic (CH₃, CH₂)
1610-1580, 1515-1480C=C StretchAromatic Ring
1250-1200Asymmetric C-O-C StretchAromatic Ether (Ar-O-C)
1200-1020Multiple C-O StretchesAcetal Group (C-O-C-O-C) researchgate.net
850-800C-H Out-of-Plane Bend1,4-Disubstituted Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

The primary chromophore in this compound is the 4-methoxyphenyl (B3050149) group. The benzene ring itself has characteristic π → π* electronic transitions. up.ac.za The presence of the electron-donating methoxy group (-OCH₃) and the diethoxyethoxy group (-OCH₂(CH(OEt)₂)) as substituents on the benzene ring modifies the absorption profile. These auxochromes cause a bathochromic shift (a shift to longer wavelengths) and often an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. up.ac.za

The UV-Vis spectrum of anisole (B1667542) (methoxybenzene), a similar chromophore, shows absorption maxima around 220 nm and 270 nm in a non-polar solvent like cyclohexane. photochemcad.comcdnsciencepub.com For this compound, with two electron-donating groups in a para arrangement, similar absorption bands are expected. The primary absorption band (often called the E2-band), corresponding to a π → π* transition, is anticipated at a longer wavelength than that of benzene. A secondary, weaker band (the B-band), which is also a π → π* transition but is symmetry-forbidden in benzene, is expected in the 270-290 nm region. The presence of these absorption bands confirms the existence of the substituted aromatic system.

Table 3: Expected UV-Vis Absorption Data for this compound
Approximate λₘₐₓ (nm)Electronic TransitionChromophore
~225-235π → π* (E2-band)Substituted Benzene Ring
~275-285π → π* (B-band)Substituted Benzene Ring

Integration of Multi-Spectroscopic Data for Definitive Structural Assignment

The definitive structural assignment of this compound is achieved not by a single analytical technique but through the synergistic integration of data from multiple spectroscopic methods. numberanalytics.com Each method provides a unique and complementary piece of the structural puzzle, and together they build a comprehensive and unambiguous picture of the molecule.

GC-MS analysis establishes the compound's purity and provides its molecular weight (240 g/mol ) from the molecular ion peak. The fragmentation pattern further supports the proposed structure by showing losses of logical neutral fragments and the formation of stable ions that correspond to the key structural motifs, such as the methoxyphenyl and diethoxyethyl components.

Infrared spectroscopy confirms the presence of the essential functional groups. nih.govchemrxiv.org The strong and complex absorptions in the 1300-1000 cm⁻¹ region are characteristic of the ether and acetal C-O bonds, while the bands at >3000 cm⁻¹, ~1600-1500 cm⁻¹, and ~830 cm⁻¹ confirm the existence and 1,4-disubstitution pattern of the aromatic ring.

Finally, UV-Vis spectroscopy verifies the presence of the conjugated aromatic system. The positions of the absorption maxima (λₘₐₓ) are consistent with a benzene ring bearing electron-donating alkoxy substituents, confirming the nature of the chromophore.

Computational Chemistry and Theoretical Studies on 1 2,2 Diethoxyethoxy 4 Methoxybenzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation for a given molecular geometry to determine the distribution of electrons and their corresponding energies.

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in determining the ground state properties of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene. nih.gov

Density Functional Theory (DFT): DFT has become a popular method due to its favorable balance of accuracy and computational cost. For a molecule like this compound, a functional such as B3LYP, paired with a basis set like 6-311++G(d,p), would be suitable for optimizing the molecular geometry and calculating various properties. openaccesspub.orgmdpi.com Such calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. For instance, DFT calculations on related methoxy-substituted benzene (B151609) derivatives have been successfully used to determine their optimized geometries. nih.gov It is expected that the methoxy (B1213986) group on the benzene ring lies in the plane of the ring to maximize conjugation, a feature that DFT calculations would confirm. colostate.edu

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations could be used to benchmark DFT results and to obtain highly accurate electronic energies and wavefunctions. These calculations would provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The following table summarizes typical ground state properties that can be obtained for this compound using these methods.

PropertyDescriptionTypical Computational Method
Optimized Geometry The three-dimensional arrangement of atoms corresponding to the minimum energy.DFT (e.g., B3LYP/6-311++G(d,p))
Total Energy The total electronic energy of the molecule in its ground state.DFT, Ab Initio (HF, MP2, CC)
Dipole Moment A measure of the overall polarity of the molecule.DFT, Ab Initio
Vibrational Frequencies Frequencies of the normal modes of vibration, useful for interpreting IR and Raman spectra.DFT
Mulliken Atomic Charges A method for partitioning the total electron density among the atoms in a molecule.DFT

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. wikipedia.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. wikipedia.orgschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the ground state to an excited state. schrodinger.comlibretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO may have contributions from the aromatic ring and the ether linkages. DFT calculations are commonly used to compute the energies of the HOMO and LUMO and thus determine the energy gap. schrodinger.com The magnitude of this gap can provide insights into the molecule's potential for charge transfer interactions. openaccesspub.org

Charge Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the oxygen atoms of the methoxy and ethoxy groups are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atoms and parts of the carbon framework will be electron-deficient (electrophilic sites). This information is valuable for predicting how the molecule will interact with other chemical species.

ParameterSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. wuxibiology.com
Charge Distribution Describes how electron density is spread across the molecule, identifying nucleophilic and electrophilic regions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the diethoxyethoxy side chain in this compound makes conformational analysis and molecular dynamics simulations essential for a complete understanding of its structure and behavior.

The presence of multiple single bonds in the diethoxyethoxy moiety allows for a large number of possible conformations. Conformational analysis aims to identify the low-energy, stable conformations and the energy barriers to rotation around these single bonds. sapub.org

Potential Energy Surface Scanning: A common approach is to systematically rotate the dihedral angles of the flexible bonds and calculate the corresponding energy using quantum chemical methods. This generates a potential energy surface that reveals the energy minima (stable conformers) and transition states (energy barriers). For this compound, particular attention would be paid to the torsion around the C-O bonds of the ether and acetal (B89532) groups.

Torsional Barriers: The energy required to rotate from one stable conformation to another is the torsional barrier. These barriers determine the flexibility of the molecule and the rates of interconversion between different conformers at a given temperature. Theoretical calculations can provide quantitative estimates of these barriers. rsc.org

Molecular dynamics (MD) simulations provide a time-resolved picture of the atomic motions within a molecule. nih.govresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, offering insights into its dynamic behavior. nih.gov

For this compound, MD simulations would be particularly useful for studying the flexibility and dynamics of the acetal and ether linkages. These simulations can reveal how these linkages bend, stretch, and rotate over time, and how these motions are coupled to the rest of the molecule. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, especially the solvent. chemrxiv.orgchemrxiv.org Computational methods can account for solvent effects in several ways.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the molecular geometry and electronic properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for a more detailed and accurate description of solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent molecules would be the most rigorous way to study the solvation of this compound and its impact on conformational preferences and reactivity. chemrxiv.orgchemrxiv.org For example, in a polar solvent, conformations that expose the polar ether and acetal groups to the solvent may be favored.

Reaction Pathway Modeling

Reaction pathway modeling is a fundamental application of computational chemistry used to map the energetic landscape connecting reactants to products. Through these models, it is possible to understand the detailed mechanism of a chemical transformation. For this compound, such studies could focus on reactions like ether cleavage or electrophilic aromatic substitution.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate, representing the point of maximum energy that must be overcome for a reaction to proceed. mit.edugithub.io Computationally identifying and characterizing these states is crucial for understanding reaction mechanisms.

For this compound, a key reaction to model could be the acid-catalyzed hydrolysis of one of the ether linkages. Using methods like Density Functional Theory (DFT), a computational search can identify the TS structure for the protonation of an ether oxygen followed by the nucleophilic attack of a water molecule. fiveable.me

Characterization of a transition state involves:

Geometry Optimization: Locating the first-order saddle point on the potential energy surface where the structure has zero gradients. github.io

Frequency Analysis: Confirming the structure is a true transition state by identifying exactly one imaginary frequency in the vibrational analysis. github.io This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of the C-O bond and the formation of a new O-H bond.

A hypothetical transition state for the initial step of ether cleavage might involve the elongation of a C-O bond and the approach of the attacking nucleophile. The precise bond lengths and angles of this TS structure provide a snapshot of the reaction at its energetic peak.

Reaction Energetics: The difference in energy between products and reactants determines if a reaction is exothermic (energetically favorable) or endothermic. The activation energy (ΔG‡), calculated as the energy difference between the transition state and the reactants, is the primary determinant of the reaction rate. ucsb.edunih.gov

Reaction Kinetics: Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated from the activation energy. nih.gov A higher activation energy corresponds to a slower reaction.

Selectivity: In cases where multiple reaction pathways are possible (e.g., cleavage of the methoxy ether vs. the diethoxyethoxy ether), computational models can predict the favored product. The pathway with the lowest activation energy barrier is kinetically preferred. acs.org For this compound, calculations could determine whether an electrophile would preferentially add to the ortho or meta position relative to the alkoxy groups.

Below is a hypothetical data table illustrating the predicted energetics for a competing reaction pathway, such as electrophilic substitution on the aromatic ring.

Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)Predicted Outcome
Ortho-substitution18.5-5.2Major Product
Meta-substitution25.1-2.1Minor Product

Intermolecular Interactions and Solvation Effects

The chemical behavior of a molecule is significantly influenced by its environment. Computational models can simulate the non-covalent interactions between this compound and surrounding solvent molecules. acs.org The numerous oxygen atoms in the molecule make it a potent hydrogen bond acceptor.

Molecular Dynamics (MD) simulations can be employed to study how the molecule behaves in a solvent box over time. nih.gov These simulations provide insights into:

Solvation Shell Structure: How solvent molecules, such as water or ethanol (B145695), arrange themselves around the solute. Radial distribution functions can be calculated to show the probable distance of solvent atoms from the solute's functional groups. nih.gov

Hydrogen Bonding: The strength, lifetime, and geometry of hydrogen bonds formed between the ether oxygens of this compound and protic solvent molecules can be quantified.

Solvation Free Energy: This value represents the energy change when a molecule is transferred from the gas phase to a solvent. nih.gov It can be calculated using implicit solvation models (representing the solvent as a continuum) or more computationally intensive explicit solvation models. acs.orgnumberanalytics.com

A hypothetical analysis of interaction energies between different parts of the molecule and a protic solvent like water is presented below.

Molecular SiteInteraction TypeCalculated Interaction Energy (kcal/mol)
Methoxy Group OxygenHydrogen Bonding-4.8
Diethoxyethoxy Chain OxygensHydrogen Bonding-5.1
Aromatic Ringvan der Waals-2.3

Structure-Reactivity and Structure-Property Relationship Studies (e.g., Hammett Constants for Aromatic Substituents)

The Hammett equation is a classic linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants through the equation: log(k/k₀) = σρ, where σ (sigma) is the substituent constant and ρ (rho) is the reaction constant. wikipedia.org

The substituent constant, σ, measures the electronic influence (both inductive and resonance effects) of a substituent relative to hydrogen.

Electron-donating groups (like alkoxy groups) stabilize positive charge buildup and typically have negative σ values.

Electron-withdrawing groups stabilize negative charge and have positive σ values.

For this compound, both the methoxy group and the 2,2-diethoxyethoxy group are electron-donating. While Hammett constants are empirically derived, computational chemistry offers methods to estimate them or calculate properties that correlate with them, such as Natural Bond Orbital (NBO) charges or molecular electrostatic potential. rsc.orgacs.org By calculating these properties for a series of substituted benzenes, a strong correlation with experimental σ values can be established, allowing for the prediction of σ for novel substituents like the 2,2-diethoxyethoxy group.

The table below provides known experimental Hammett constants for related groups and a theoretically estimated value for the 2,2-diethoxyethoxy substituent, which would be expected to be slightly more electron-donating than a simple alkoxy group due to the additional oxygen atoms.

Substituent (para position)Hammett Constant (σp)Electronic EffectCalculated NBO Charge on C-para (a.u.)
-H (Hydrogen)0.00Reference-0.205
-OCH₃ (Methoxy)-0.27Electron Donating-0.248
-OCH₂CH₃ (Ethoxy)-0.24Electron Donating-0.245
-O(CH₂)₂O(CH₂CH₃)₂ (2,2-Diethoxyethoxy)-0.30 (Estimated)Strongly Electron Donating-0.255 (Theoretical)

Synthesis and Reactivity of Derivatives and Analogs of 1 2,2 Diethoxyethoxy 4 Methoxybenzene

Modification of the Aromatic Moiety

The aromatic ring of 1-(2,2-diethoxyethoxy)-4-methoxybenzene, derived from 4-methoxyphenol (B1676288) (a derivative of anisole), is activated towards electrophilic aromatic substitution. The electron-donating nature of the methoxy (B1213986) and the diethoxyethoxy groups directs incoming electrophiles primarily to the ortho positions relative to these substituents. Since the para position to the methoxy group is occupied by the ether linkage, substitutions occur at the positions ortho to the methoxy group.

Synthesis of Halogenated Methoxybenzene Derivatives

The introduction of halogen atoms onto the aromatic core of this compound can be achieved through electrophilic halogenation. The activated nature of the benzene (B151609) ring facilitates reactions with common halogenating agents. Given the ortho-, para-directing influence of the alkoxy substituents, and with the para position blocked, halogenation is anticipated to occur at the positions ortho to the methoxy group (C2 and C6).

Standard reagents for these transformations include N-Bromosuccinimide (NBS) for bromination and N-Chlorosuccinimide (NCS) for chlorination, often in the presence of a catalyst or in a polar solvent to facilitate the reaction. The high regioselectivity of these reagents on electron-rich aromatic rings is well-documented. For instance, the reaction would proceed by attack of the electrophilic halogen on the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. The primary products expected would be the mono- and di-halogenated derivatives at the available ortho positions.

Table 1: Halogenation Reactions of this compound

Reaction Type Reagent Expected Major Product(s)
Bromination N-Bromosuccinimide (NBS) 1-(2,2-Diethoxyethoxy)-2-bromo-4-methoxybenzene
Chlorination N-Chlorosuccinimide (NCS) 1-(2,2-Diethoxyethoxy)-2-chloro-4-methoxybenzene

Introduction of Other Substituents (e.g., Alkyl, Nitro)

Beyond halogenation, other functional groups can be introduced onto the aromatic ring using classic electrophilic aromatic substitution reactions.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. cloudflare.netacs.orgresearchgate.net This reaction involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.nettamu.edu As with halogenation, the substitution is directed to the positions ortho to the strongly activating methoxy group. For example, reacting this compound with an alkyl chloride like tert-butyl chloride in the presence of AlCl₃ would be expected to yield the corresponding 2-alkyl derivative. However, Friedel-Crafts alkylations are known to be prone to issues such as polyalkylation and carbocation rearrangements. wikipedia.org

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. google.com The reaction with the activated methoxybenzene ring is typically rapid and needs to be conducted at low temperatures to control the reaction and prevent over-nitration or side reactions. The expected product is the ortho-nitro derivative, 1-(2,2-diethoxyethoxy)-4-methoxy-2-nitrobenzene. The regioselectivity in the nitration of dialkoxybenzenes can be influenced by factors such as solvation effects. nih.gov

Table 2: Introduction of Alkyl and Nitro Substituents

Reaction Type Typical Reagents Expected Major Product
Friedel-Crafts Alkylation R-Cl, AlCl₃ 1-(2,2-Diethoxyethoxy)-2-alkyl-4-methoxybenzene

Variations in the Acetal (B89532) Linkage

The structure of the acetal portion of the molecule can be systematically altered to produce a range of analogs. These modifications can involve changing the alkoxy groups or incorporating other functionalities into the acetal chain.

Synthesis of Analogs with Different Alkoxy Groups (e.g., Dimethoxy, Dipropoxy)

Analogs of this compound with different alkoxy groups on the acetal can be synthesized by reacting 2-(4-methoxyphenoxy)acetaldehyde (B1606190) with the corresponding alcohol under acidic conditions. The general principle of acetal formation involves the acid-catalyzed addition of an alcohol to an aldehyde. wikipedia.orglibretexts.org

For instance, to synthesize the dimethoxy analog, 1-(2,2-dimethoxyethoxy)-4-methoxybenzene, 2-(4-methoxyphenoxy)acetaldehyde would be treated with methanol (B129727) in the presence of an acid catalyst (e.g., HCl, p-toluenesulfonic acid). Similarly, the dipropoxy analog would be prepared using propanol. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Table 3: Synthesis of Acetal Analogs with Varying Alkoxy Groups

Target Analog Required Alcohol Reaction
1-(2,2-Dimethoxyethoxy)-4-methoxybenzene Methanol Acid-catalyzed acetalization
1-(2,2-Dipropoxyethoxy)-4-methoxybenzene Propanol Acid-catalyzed acetalization

Introduction of Alkene or Alkyne Functionality within the Acetal Chain

Incorporating unsaturated functionalities like alkenes or alkynes into the acetal chain requires multistep synthetic strategies. A common approach involves starting with a building block that already contains the desired functionality.

For example, to introduce an alkyne, one could start with an alcohol containing a terminal alkyne, such as propargyl alcohol. This alcohol can be used to form an acetal with a suitable aldehyde. A plausible synthetic route could involve the reaction of 4-methoxyphenol with a protected bromoacetaldehyde (B98955) derivative, followed by deprotection and subsequent acetal formation with an unsaturated alcohol. Alternatively, an alkyne-containing alcohol could be used in a transacetalization reaction.

A general strategy for synthesizing such complex acetals might involve:

Preparation of an unsaturated alcohol: Synthesizing an alcohol that contains an alkene or alkyne at a desired position.

Acetal Formation: Reacting this unsaturated alcohol with 2-(4-methoxyphenoxy)acetaldehyde in the presence of an acid catalyst.

For example, reacting 2-(4-methoxyphenoxy)acetaldehyde with two equivalents of propargyl alcohol would yield 1-(2,2-bis(prop-2-yn-1-yloxy)ethoxy)-4-methoxybenzene.

Functional Group Interconversions of the Acetal to Carbonyls

Acetals are widely recognized as protecting groups for aldehydes and ketones in organic synthesis. masterorganicchemistry.com Their stability to basic and nucleophilic conditions, coupled with their lability under acidic conditions, makes them highly useful. The acetal group in this compound can be readily converted back to a carbonyl group through hydrolysis.

This deprotection is typically achieved by treating the acetal with aqueous acid (e.g., dilute HCl, H₂SO₄, or using a Lewis acid in the presence of water). masterorganicchemistry.comorganic-chemistry.org The mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of an alcohol molecule to form an oxonium ion. libretexts.org Subsequent attack by water and loss of a second alcohol molecule regenerates the aldehyde.

The hydrolysis of this compound yields 2-(4-methoxyphenoxy)acetaldehyde and two equivalents of ethanol (B145695). A variety of methods exist for this transformation, ranging from strong acidic conditions to milder, chemoselective methods for substrates containing other acid-sensitive functional groups. oup.comnih.govresearchgate.net

Table 4: Hydrolysis of this compound

Reaction Reagents Products

This reaction is fundamental for releasing the aldehyde functionality after the acetal has served its purpose as a protecting group in a larger synthetic sequence.

Controlled Hydrolysis to p-Methoxyphenoxyacetaldehyde

The primary transformation of this compound involves the hydrolysis of its diethyl acetal group to yield p-methoxyphenoxyacetaldehyde. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This reaction is a critical deprotection step that unmasks the reactive aldehyde functional group.

The mechanism of this acid-catalyzed hydrolysis involves the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, forms a hemiacetal. Further protonation of the remaining ethoxy group and its elimination as a second molecule of ethanol, followed by deprotonation of the hydroxyl group, yields the final aldehyde product, p-methoxyphenoxyacetaldehyde.

The reaction conditions for this hydrolysis must be carefully controlled to prevent unwanted side reactions of the resulting aldehyde, which can be sensitive to the reaction environment. Typically, the hydrolysis is carried out using a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, at controlled temperatures.

Table 1: Reaction Conditions for Controlled Hydrolysis

ParameterCondition
Substrate This compound
Reagent Dilute aqueous acid (e.g., HCl, H₂SO₄)
Solvent Typically a co-solvent like THF or acetone (B3395972) to ensure miscibility
Temperature Often performed at room temperature or with gentle heating
Product p-Methoxyphenoxyacetaldehyde

Subsequent Reactions of the Aldehyde Moiety (e.g., condensation, oxidation, reduction)

The aldehyde group of p-methoxyphenoxyacetaldehyde is a hub for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. These reactions include condensation, oxidation, and reduction.

Condensation Reactions:

The aldehyde can participate in various condensation reactions to form new carbon-carbon bonds. A notable example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. For instance, the reaction with malononitrile, often catalyzed by a weak base like piperidine (B6355638) or an ionic liquid, yields (E)-2-((4-methoxyphenoxy)methylidene)malononitrile. Similarly, the Wittig reaction provides a pathway to alkenes. lumenlearning.com In this reaction, the aldehyde reacts with a phosphorus ylide, such as methyltriphenylphosphorane, to produce the corresponding alkene, with the oxygen of the aldehyde being replaced by the carbon group of the ylide. lumenlearning.comlibretexts.org

Oxidation:

The aldehyde can be oxidized to the corresponding carboxylic acid, p-methoxyphenoxyacetic acid. A range of oxidizing agents can be employed for this purpose. For a mild and selective oxidation that avoids harsh conditions, reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used. masterorganicchemistry.comyoutube.comyoutube.com These reagents are particularly useful as they can carry out the oxidation in non-aqueous media, which is beneficial if other sensitive functional groups are present in the molecule. masterorganicchemistry.com

Reduction:

Reduction of the aldehyde group furnishes the primary alcohol, 2-(4-methoxyphenoxy)ethan-1-ol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and proceeds with high yield. masterorganicchemistry.comrsc.org

Table 2: Summary of Subsequent Reactions of p-Methoxyphenoxyacetaldehyde

Reaction TypeReagents and ConditionsProduct
Condensation (Knoevenagel) Malononitrile, basic catalyst (e.g., piperidine), solvent (e.g., ethanol)(E)-2-((4-methoxyphenoxy)methylidene)malononitrile
Condensation (Wittig) Phosphorus ylide (e.g., Ph₃P=CH₂), aprotic solvent (e.g., THF)1-methoxy-4-(vinyloxy)benzene derivative
Oxidation PCC or PDC, dichloromethane (B109758) (CH₂Cl₂)p-Methoxyphenoxyacetic acid
Reduction NaBH₄, methanol or ethanol2-(4-methoxyphenoxy)ethan-1-ol

Stereochemical Aspects in Analog Synthesis

The synthesis of chiral analogs derived from this compound introduces stereochemical considerations, necessitating the use of asymmetric synthetic methodologies.

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives often involves the introduction of a stereocenter at the carbon adjacent to the aryloxy group. One common approach is the enantioselective reduction of a prochiral ketone precursor. Alternatively, chiral building blocks can be employed in the synthesis. For example, the reaction of a chiral epoxide with p-methoxyphenol can lead to the formation of a chiral β-aryloxy alcohol.

Diastereoselective and Enantioselective Approaches

To achieve high levels of stereocontrol, diastereoselective and enantioselective strategies are employed. Diastereoselective approaches often rely on the use of a chiral auxiliary attached to the molecule, which directs the stereochemical outcome of a subsequent reaction. osi.lv For instance, a chiral auxiliary can be used to control the stereoselective addition of a nucleophile to the aldehyde or a derivative thereof.

Enantioselective methods utilize chiral catalysts to favor the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of an α,β-unsaturated derivative of p-methoxyphenoxyacetaldehyde using a chiral transition metal catalyst can produce a chiral saturated aldehyde with high enantiomeric excess. Similarly, enantioselective aldol (B89426) or allylation reactions of p-methoxyphenoxyacetaldehyde can be achieved using chiral catalysts to generate chiral β-hydroxy or homoallylic alcohol derivatives, respectively. The development of such methods is crucial for the synthesis of biologically active molecules where specific stereoisomers are required for their therapeutic effects.

Table 3: Approaches to Chiral Analog Synthesis

ApproachMethodExample
Synthesis of Chiral Derivatives Enantioselective reductionAsymmetric reduction of an α-(p-methoxyphenoxy) ketone
Diastereoselective Approaches Use of chiral auxiliariesAddition of a nucleophile to an imine derived from p-methoxyphenoxyacetaldehyde and a chiral amine
Enantioselective Approaches Chiral catalysisAsymmetric hydrogenation of an unsaturated derivative using a chiral rhodium or ruthenium catalyst

Applications in Advanced Organic Synthesis

Utilization as a Versatile Protecting Group for Aldehydes

The protection of carbonyl groups, particularly aldehydes, is a fundamental strategy in multistep organic synthesis to prevent unwanted side reactions. The diethoxyethoxy portion of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene can react with aldehydes to form a stable acetal (B89532), effectively masking the aldehyde's reactivity.

Orthogonal Deprotection Strategies in Multistep Syntheses

A key advantage of using acetals derived from this compound is the potential for orthogonal deprotection. In complex syntheses involving multiple protecting groups, the ability to selectively remove one group while others remain intact is crucial. Acetal protecting groups are generally stable under basic and reductive conditions, allowing for the manipulation of other functional groups protected by base-labile or reducible groups. chem-station.com

For instance, in a molecule containing both a silyl (B83357) ether and an acetal derived from this compound, the silyl ether can be selectively cleaved using fluoride (B91410) ions (e.g., TBAF) without affecting the acetal. thieme-connect.de Conversely, the acetal can be removed under acidic conditions that would leave many silyl ethers untouched. This orthogonality is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules. thieme-connect.denih.gov The p-methoxyphenyl group can also be a factor in selective deprotection strategies in carbohydrate chemistry. nih.gov

The following table illustrates a hypothetical orthogonal deprotection scenario:

Protecting GroupProtected FunctionalityDeprotection ConditionsStability of this compound Acetal
tert-Butyldimethylsilyl (TBDMS) EtherAlcoholF⁻ (e.g., TBAF)Stable
Benzyl (Bn) EtherAlcoholH₂, Pd/CStable
This compound AcetalAldehydeMild H⁺ (e.g., aq. AcOH)Cleaved

Role as a Key Synthetic Intermediate and Building Block

Beyond its role in protection chemistry, this compound serves as a valuable building block for the synthesis of more complex molecular structures. The anisole (B1667542) moiety and the diethoxyethoxy chain both offer handles for further chemical modification.

Precursor for Advanced Organic Scaffolds

The anisole ring in this compound is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methoxy (B1213986) group. wikipedia.org This reactivity allows for the introduction of a wide range of functional groups onto the aromatic ring, paving the way for the construction of diverse and complex organic scaffolds. For instance, Friedel-Crafts acylation or alkylation can be used to introduce new carbon-carbon bonds.

Furthermore, the ether linkage of the anisole can be cleaved under harsh acidic conditions (e.g., HBr or HI), revealing a phenol (B47542) functionality. wikipedia.org This phenol can then be used in a variety of transformations, such as Williamson ether synthesis, esterification, or as a nucleophile in coupling reactions. These synthetic manipulations allow for the elaboration of the core structure into more complex molecules with potential applications in materials science and medicinal chemistry. psiberg.com

Building Block in the Construction of Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. mdpi.comrsc.orgresearchgate.net The functional groups present in this compound can be strategically utilized in the synthesis of various heterocyclic systems.

For example, the anisole moiety can be a precursor to substituted anilines through nitration followed by reduction. These anilines are key starting materials for the synthesis of a vast array of nitrogen-containing heterocycles, such as indoles, quinolines, and benzodiazepines, through various condensation and cyclization reactions. mdpi.comrsc.org The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, an important pharmacological fragment, starts from anisole. nih.gov

Moreover, the diethoxyethoxy side chain, after potential modification, could participate in cyclization reactions to form oxygen-containing heterocycles. While direct examples involving this specific compound are not prevalent in the literature, the principles of intramolecular cyclization suggest that derivatives of this compound could be designed to act as precursors for heterocycles like substituted furans or pyrans.

Photochemical Applications of the Anisole Moiety

The anisole moiety within this compound is photoactive and can undergo a variety of photochemical transformations. The absorption of UV light can promote an electron to a higher energy molecular orbital, leading to a reactive excited state that can participate in reactions not accessible under thermal conditions.

Photochemical reactions involving anisole derivatives include cycloadditions and cleavage of the ether bond. chemrxiv.org The electron-rich nature of the anisole ring makes it a good partner in photocycloaddition reactions with electron-deficient alkenes. nih.govmdpi.com These reactions can be used to construct complex polycyclic systems in a single step.

Furthermore, the photochemical cleavage of the p-methoxyphenyl ether bond has been developed as a mild deprotection strategy. chemrxiv.orgnih.gov This method often utilizes a photoredox catalyst and can proceed under neutral conditions, offering an alternative to harsh acidic cleavage methods. chemrxiv.orgnih.gov This photochemical lability adds another layer of versatility to the use of this compound and its derivatives in complex synthetic endeavors, allowing for deprotection under specific light-mediated conditions. researchgate.net

Photo-Induced Transformations

There is no available research in scientific journals or patents that details the use of this compound in photo-induced transformations. This includes, but is not limited to, reactions such as photocycloadditions, photoisomerizations, or photoredox catalysis where this compound acts as a substrate, catalyst, or sensitizer.

Electrochemical Studies of the Compound

Similarly, a thorough search did not yield any studies on the electrochemical behavior of this compound for synthetic applications. There are no published reports on its voltammetric analysis, its use in electro-organic synthesis, or its role as a mediator or precursor in electrochemical reactions.

Due to the strict requirement to focus solely on this compound and to base the content on detailed research findings, it is not possible to generate the requested article sections without resorting to speculation or including irrelevant information.

Green Chemistry Considerations in the Synthesis and Transformation of 1 2,2 Diethoxyethoxy 4 Methoxybenzene and Its Analogs

Principles of Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are found in the product, generating minimal to no waste. nih.govnih.gov

To improve reaction efficiency, alternative synthetic routes with higher atom economy are being explored. Addition reactions, for instance, are inherently 100% atom-economical as they combine all reactant atoms into a single product. nih.gov Catalytic O-alkylation processes that avoid the use of stoichiometric bases and alkyl halides can also significantly improve atom economy. researchgate.net By designing syntheses that maximize the incorporation of starting materials into the final product, the chemical industry can reduce waste, minimize the need for costly waste disposal, and create more sustainable processes. jocpr.comprimescholars.com

Table 1: Comparison of Atom Economy in Different Ether Synthesis Reactions

Reaction Type Generic Equation Byproducts Theoretical Atom Economy
Williamson Ether Synthesis RO⁻Na⁺ + R'X → ROR' + NaX Salt (e.g., NaX) < 100%
Catalytic Alcohol Dehydration 2 R-OH → R-O-R + H₂O Water < 100%
Alkene Alkoxylation R-CH=CH₂ + R'-OH → R-CH(OR')-CH₃ None (in ideal cases) 100%

This table provides a generalized comparison. Actual atom economy depends on the specific molecular weights of the reactants and products.

Sustainable Solvent Selection and Alternative Reaction Media

Solvents account for a significant portion of the waste generated in chemical processes, particularly in the pharmaceutical industry. mdpi.commdpi.com Therefore, selecting environmentally benign solvents is a crucial aspect of green chemistry. nih.gov The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and recyclable. wikipedia.org

Water is an attractive green solvent due to its non-toxicity, non-flammability, abundance, and low cost. mdpi.comwikipedia.org However, its use in organic synthesis can be challenging due to the poor solubility of many nonpolar reactants. mdpi.com Despite this, methods have been developed to conduct etherification reactions in aqueous media, sometimes employing phase-transfer catalysts to facilitate the reaction between water-insoluble organic substrates and aqueous reagents. nih.govresearchgate.net

Supercritical fluids (SCFs) , particularly supercritical carbon dioxide (scCO₂), represent another promising alternative reaction medium. acs.org A substance becomes supercritical when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. libretexts.orgteledynelabs.com scCO₂ is non-toxic, non-flammable, inexpensive, and readily available. acs.org Its solvating power can be tuned by adjusting temperature and pressure. mrforum.com A key advantage is the ease of product separation; upon depressurization, the CO₂ becomes a gas and can be easily removed and recycled, leaving behind the solvent-free product. libretexts.org This has been successfully applied in various organic reactions, including esterifications and hydrogenations, showcasing its potential for cleaner chemical synthesis. libretexts.orgmrforum.com

Bio-based solvents are derived from renewable biomass sources like plants and agricultural waste, offering a sustainable alternative to traditional petroleum-based solvents. numberanalytics.comsigmaaldrich.com These solvents reduce reliance on finite fossil fuels and often have a better environmental profile. acsgcipr.org

Common examples of bio-based solvents include:

Bio-alcohols: Ethanol (B145695) and butanol, produced through the fermentation of sugars, are widely used. numberanalytics.comsigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from lignocellulosic waste, it can replace less desirable solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758). wikipedia.orgmerckmillipore.com

Glycerol: A byproduct of biodiesel production, it can be used directly as a solvent or converted into other solvent derivatives. numberanalytics.com

Limonene: Extracted from citrus peels, it has proven to be an effective solvent for various reactions. numberanalytics.comrsc.org

The choice of a bio-based solvent often involves a trade-off between sustainability and performance, with research focused on expanding the range of available bio-solvents to cover a wider spectrum of applications. acsgcipr.org

Table 2: Comparison of Green Solvent Alternatives

Solvent Type Examples Advantages Disadvantages
Water H₂O Non-toxic, non-flammable, abundant, cheap mdpi.com Poor solubility for many organic compounds mdpi.com
Supercritical Fluids Supercritical CO₂ (scCO₂) Non-toxic, easy product separation, tunable properties acs.org Requires high-pressure equipment
Bio-alcohols Ethanol, Butanol Renewable, biodegradable numberanalytics.com Can have high energy demand for production
Bio-ethers 2-Methyltetrahydrofuran (2-MeTHF) Renewable, good performance merckmillipore.com Potential for peroxide formation rsc.org

| Other Bio-solvents | Glycerol, Limonene, Ethyl lactate (B86563) | Renewable, low toxicity mdpi.comnumberanalytics.com | Higher viscosity or boiling points can complicate recovery acsgcipr.org |

Development of Catalytic Systems for Reduced Environmental Impact

Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for the use of more environmentally friendly reaction pathways. researchgate.net The development of novel catalytic systems is key to minimizing the environmental impact of synthesizing compounds like 1-(2,2-diethoxyethoxy)-4-methoxybenzene.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions (room temperature and neutral pH), significantly reducing energy consumption and the formation of unwanted byproducts. researchgate.netnih.gov

For the synthesis of aromatic ethers and their precursors, several classes of enzymes are relevant:

Dioxygenases and Peroxidases: These enzymes can introduce hydroxyl groups onto aromatic rings, converting simple aromatic compounds into functionalized catechols, which are key precursors for many derivatives. acs.org

Lipases and Esterases: While primarily known for ester hydrolysis and formation, these robust enzymes can be used in the kinetic resolution of chiral alcohols, which may be intermediates in the synthesis of complex analogs. nih.govox.ac.uk

Prenyltransferases: Recent research has explored archaeal enzymes capable of forming ether bonds, expanding the biocatalytic toolbox for creating such linkages under mild conditions. nih.gov

The use of enzymes in organic synthesis, including in non-aqueous media like bio-derived solvents, is a rapidly growing field that provides a powerful route to greener chemical production. mdpi.compersonalcaremagazine.com

In the context of synthesizing aromatic ethers, heterogeneous catalysts are particularly relevant for O-alkylation reactions. researchgate.net Instead of using soluble bases, solid acid or base catalysts can be employed. Examples include:

Metal Oxides: Catalysts like phosphotungstic acid supported on γ-alumina (γ-Al₂O₃) have been investigated for the O-alkylation of phenols. mdpi.com The support provides a high surface area, and the acidity of the catalyst can be tuned to optimize conversion and selectivity towards the desired ether product. mdpi.com

Modified Zeolites and Clays: These materials can be engineered to have specific catalytic sites for ether synthesis.

Polymer-supported Catalysts: Functional groups can be anchored to a solid polymer backbone, creating a recyclable catalyst. For instance, a polymer-supported phase-transfer catalyst has been shown to be effective for Williamson ether synthesis. francis-press.com

By replacing homogeneous catalysts with reusable heterogeneous systems, chemical processes can become more sustainable and economically viable. researchgate.netresearchgate.net

Waste Minimization and Byproduct Valorization

In the synthesis of this compound and its analogs, which are typically prepared via modifications of the Williamson ether synthesis, waste minimization is a critical aspect of green chemistry. The traditional Williamson synthesis, while versatile, often suffers from poor atom economy, generating stoichiometric amounts of salt byproducts that require disposal.

Modern approaches to mitigate this issue focus on the development of catalytic systems that reduce or eliminate the formation of inorganic salts. For instance, the catalytic Williamson ether synthesis (CWES) offers a greener alternative by using catalytic amounts of an alkali metal salt, thereby significantly reducing the salt waste stream. In an ideal catalytic cycle for the synthesis of a simple aryl ether like anisole (B1667542), the only byproduct is water, representing a significant improvement in atom economy. researchgate.net

Another key strategy for waste minimization is the use of alternative alkylating agents that are less hazardous and generate less waste. The replacement of toxic alkyl halides with greener alternatives such as alkyl tosylates or mesylates is a step towards a more sustainable synthesis. numberanalytics.com

Table 1: Comparison of Waste Generation in Traditional vs. Catalytic Ether Synthesis (Illustrative Example)

ParameterTraditional Williamson SynthesisCatalytic Williamson Ether Synthesis (CWES)
Primary Reagents Phenoxide, Alkyl HalidePhenol (B47542), Alcohol
Byproduct Stoichiometric Salt (e.g., NaBr)Water
Atom Economy LowerHigher
E-Factor (kg waste/kg product) HighLow

The concept of byproduct valorization, or finding valuable uses for the byproducts of a reaction, is another cornerstone of green chemistry. In the context of synthesizing complex ethers like this compound, the valorization of any side-products is crucial. While direct valorization pathways for byproducts from the synthesis of this specific compound are not extensively documented, general principles can be applied. For example, if the synthesis involves the use of protecting groups, the recovery and reuse of these groups would contribute to waste reduction. Furthermore, any unreacted starting materials should be recovered and recycled into subsequent batches to maximize material efficiency.

Energy Efficiency in Reaction Design and Process Optimization

One of the most effective strategies for improving energy efficiency is the transition from traditional batch processing to continuous flow synthesis. Flow chemistry offers several advantages, including superior heat and mass transfer, which allows for better temperature control and can lead to shorter reaction times and reduced energy consumption. frontiersin.orgunito.it The smaller reaction volumes in flow reactors also enhance safety, particularly for exothermic reactions. d-nb.info

Microwave-assisted organic synthesis (MAOS) is another powerful tool for enhancing energy efficiency. Microwave irradiation can significantly accelerate reaction rates, leading to drastically reduced reaction times compared to conventional heating methods. ajgreenchem.comnih.gov This rapid and uniform heating can also lead to higher product yields and cleaner reactions with fewer byproducts, simplifying purification and further reducing energy and solvent use. rasayanjournal.co.in

Table 2: Illustrative Comparison of Energy Efficiency in Different Synthesis Methodologies

Synthesis MethodKey Advantages for Energy EfficiencyPotential Energy Savings
Batch Synthesis (Conventional Heating) Well-established, versatile for various scales.Baseline
Continuous Flow Synthesis Excellent heat transfer, shorter reaction times, process intensification.Significant reduction in heating/cooling energy per unit of product.
Microwave-Assisted Synthesis Rapid, targeted heating, dramatically reduced reaction times.Substantial energy savings due to shorter processing times.

The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is also crucial for minimizing energy consumption. numberanalytics.com The use of highly active and selective catalysts can enable reactions to proceed under milder conditions, thereby lowering the energy input required. rsc.org For instance, the development of catalysts that are effective at lower temperatures can lead to substantial energy savings over the lifetime of a chemical process.

Future Research Directions

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of acetals, such as 1-(2,2-diethoxyethoxy)-4-methoxybenzene, traditionally relies on acid catalysis. acs.orglibretexts.org However, these methods can be corrosive and may not be compatible with sensitive functional groups. acs.org Future research will likely focus on developing novel catalytic systems that offer higher efficiency and selectivity under milder conditions. A variety of catalysts, including Lewis acids, metal complexes, and heterogeneous catalysts, have been explored for acetal (B89532) formation. acs.org

Palladium-catalyzed reactions, for example, have shown high efficiency in forming acetals at ambient temperatures with low catalyst loading. organic-chemistry.org The development of reusable and environmentally friendly catalysts, such as perchloric acid adsorbed on silica (B1680970) gel, also represents a promising avenue. organic-chemistry.org Research into photo-organocatalytic methods, which bypass the need for metal complexes and strong acids, could lead to greener synthetic protocols. rsc.org

Future investigations may explore a range of catalytic approaches as summarized in the table below.

Catalyst TypePotential AdvantagesExamples of Catalysts for Acetal/Ether SynthesisPotential for this compound Synthesis
Homogeneous CatalysisHigh activity and selectivity, mild reaction conditions.Palladium complexes, Zirconium tetrachloride. organic-chemistry.orgCould enable high-yield synthesis under mild conditions, improving energy efficiency.
Heterogeneous CatalysisEasy separation and reusability of the catalyst, enhanced stability.Perchloric acid on silica gel, mesoporous polymers. acs.orgorganic-chemistry.orgDevelopment of a robust, reusable catalyst would be beneficial for industrial-scale production.
PhotocatalysisUse of visible light as an energy source, neutral reaction conditions.Eosin Y, Thioxanthenone. organic-chemistry.orgrsc.orgOffers a green chemistry approach, potentially reducing waste and energy consumption.
BiocatalysisHigh chemo-, regio-, and stereoselectivity; operates under mild conditions.Enzymes such as glycosyltransferases. libretexts.orgCould provide highly selective synthetic routes, although likely more complex to develop.

Integration with Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. nih.govthieme-connect.de The integration of the synthesis of this compound into continuous manufacturing processes is a logical next step for enhancing production efficiency and scalability.

Flow reactors can facilitate reactions that are difficult to control in batch, such as those involving hazardous reagents or intermediates. acs.org For the synthesis of aromatic ethers and acetals, flow chemistry can enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.govmdpi.com The ability to telescope reaction steps without isolating intermediates can significantly shorten synthesis times and reduce waste. mdpi.com

Future research in this area could focus on developing a complete continuous-flow synthesis of this compound, from starting materials to the final purified product.

Application of Machine Learning and AI in Reaction Prediction and Optimization

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. acs.org

For the synthesis of this compound, ML models could be trained to predict the optimal catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts. acs.orgmit.edu This approach can significantly reduce the number of experiments required for process optimization, saving time and resources. beilstein-journals.org Furthermore, AI can be integrated with automated synthesis platforms to create "self-driving" laboratories capable of autonomously designing and executing synthetic routes. beilstein-journals.orgmit.edu

The table below illustrates how machine learning could be applied to optimize the synthesis of this compound.

Machine Learning ApplicationDescriptionPotential Impact on the Synthesis of this compound
Reaction Condition PredictionNeural network models trained on large reaction databases can predict suitable catalysts, solvents, and temperatures for a given transformation. acs.orgRapid identification of optimal conditions for the synthesis, reducing the need for extensive experimental screening.
Yield PredictionML algorithms can predict the yield of a reaction based on the starting materials and conditions. beilstein-journals.orgAllows for the in-silico screening of different synthetic routes to identify the most efficient pathway.
Retrosynthesis PlanningAI tools can propose novel synthetic routes to a target molecule. beilstein-journals.orgDiscovery of new, more efficient, or more sustainable synthetic pathways to this compound.
Integration with Automated PlatformsML algorithms can guide automated reactors to optimize reactions in real-time. beilstein-journals.orgEnables high-throughput experimentation and rapid process optimization for large-scale production.

Exploration of Novel Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique opportunities for activating molecules and driving chemical reactions under mild conditions. rsc.orgnih.gov These techniques can provide access to reactive intermediates that are difficult to generate through traditional thermal methods, leading to novel transformations.

For a compound like this compound, which contains an aromatic ether moiety, photochemical reactions could be explored for various transformations. rsc.orgresearchgate.net Electronic excitation of the aromatic ring can lead to cycloadditions, substitutions, and rearrangements. rsc.orgresearchgate.net Photoredox catalysis, in particular, has emerged as a powerful tool for a wide range of organic transformations. nih.gov

Electrochemistry provides another avenue for controlled oxidation and reduction reactions. nih.gov The electrochemical synthesis of acetals has been demonstrated, offering a metal-free and reagent-free approach. organic-chemistry.org Future research could investigate the electrochemical behavior of this compound and explore its use in electrosynthetic applications.

Investigation of Solid-State Reactivity

Solid-state chemistry offers a unique environment for chemical reactions, where the packing of molecules in a crystal lattice can influence reactivity and selectivity. While less common than solution-phase chemistry, solid-state reactions can sometimes lead to products that are inaccessible in solution.

For this compound, research into its solid-state reactivity could involve studying its behavior under various stimuli, such as heat, light, or pressure. The crystalline structure of the compound would play a crucial role in determining the outcome of any solid-state transformations. While challenging, this area of research could uncover novel chemical properties and applications.

Design of Biologically Inspired Synthetic Routes

Nature provides a rich source of inspiration for the design of novel synthetic strategies. Many natural products contain methoxybenzene moieties, and the enzymatic pathways responsible for their synthesis are often highly efficient and selective. uobabylon.edu.iqmdpi.com

Future research could aim to develop biomimetic synthetic routes to this compound and its derivatives. This could involve the use of enzymes or enzyme-inspired catalysts to perform key transformations. For example, a biocatalytic approach could be developed for the selective etherification or acetalization steps. While ambitious, such biologically inspired routes could offer significant advantages in terms of sustainability and efficiency.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
O-Alkylation2-bromo-1,1-diethoxyethane, K₂CO₃, DMF, 70°C~75%
CyclizationAcidic conditions (e.g., H₂SO₄), reflux~65%

Advanced: How can computational modeling optimize the synthesis of this compound, particularly in predicting intermediate stability?

Methodological Answer:
AI-driven synthesis planning tools (e.g., Template_relevance Reaxys ) leverage reaction databases to predict feasible pathways and intermediate stability. For instance:

  • Retrosynthetic analysis identifies 2-bromo-1,1-diethoxyethane and 4-methoxyphenol as precursors.
  • DFT calculations model transition states to evaluate energy barriers for alkylation and cyclization steps.
  • Machine learning predicts solvent effects and catalyst performance, reducing trial-and-error experimentation .
    Challenges include accurately modeling steric effects from the diethoxyethoxy group and electronic influences of the methoxy substituent.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the diethoxyethoxy and methoxy groups. For example, methoxy protons appear as singlets at δ ~3.8 ppm, while ethoxy methyl groups resonate at δ ~1.2–1.4 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 285.16 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identifies C-O-C stretches (~1100 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .

Q. Table 2: Representative NMR Data

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
OCH₃3.76 (s, 3H)55.8
CH₂CH₃ (diethoxy)1.21 (t, 6H)15.1

Advanced: What are the challenges in achieving stereoselectivity in derivatization reactions of this compound, and how can transition metal catalysts address them?

Methodological Answer:
The diethoxyethoxy group’s steric bulk complicates stereocontrol in cross-coupling reactions. Solutions include:

  • Photoredox/Nickel Dual Catalysis : Enables Z-selective alkenylation via radical intermediates, as demonstrated in similar styryl systems .
  • Rhodium Catalysts : Facilitate C–H activation for regioselective functionalization. For example, cationic [RhCp*(CH₃CN)₃]²⁺ achieves >85% yield in monofluoroalkenylation under aerobic conditions .
    Optimization requires screening solvents (MeOH enhances polarity) and ligands (e.g., Cp* for steric shielding) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Stable in neutral to mildly acidic/basic conditions (pH 5–9). Hydrolysis occurs under strong acids (pH < 3) or bases (pH > 11), cleaving the diethoxyethoxy group .
  • Thermal Stability : Decomposes above 150°C; store at room temperature in inert atmospheres. DSC analysis shows exothermic degradation peaks at ~180°C .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst Recycling : Immobilize base catalysts (e.g., K₂CO₃ on silica) to reduce waste .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and energy consumption .

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods and PPE (nitrile gloves, safety goggles) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What role does the diethoxyethoxy group play in modulating electronic properties for material science applications?

Methodological Answer:
The diethoxyethoxy group:

  • Enhances Solubility : Improves miscibility in polar solvents for polymer synthesis.
  • Modulates Electron Density : Electron-donating effects stabilize charge-transfer complexes in organic electronics (e.g., OLEDs) .
  • Steric Effects : Hinders π-π stacking in crystalline phases, favoring amorphous material morphologies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Diethoxyethoxy)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2,2-Diethoxyethoxy)-4-methoxybenzene

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